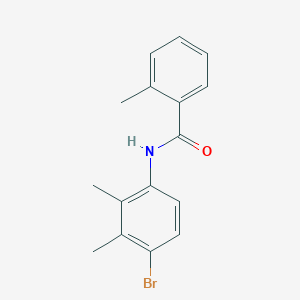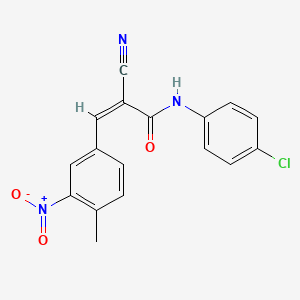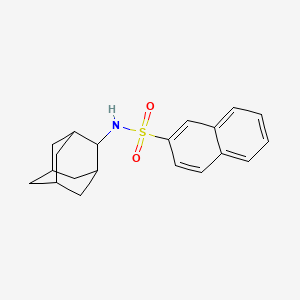
1-(4-ethylbenzyl)-4-(4-fluorobenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethylbenzyl)-4-(4-fluorobenzyl)piperazine, commonly known as 4-EBP or 4-ethyl-4-fluoro-1-piperazine, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been studied for its potential therapeutic applications in the field of neuroscience. In
作用機序
The mechanism of action of 4-EBP involves its binding to the dopamine D3 receptor, which is predominantly expressed in the mesolimbic system of the brain. By blocking the activity of this receptor, 4-EBP reduces the rewarding effects of drugs of abuse, thereby reducing drug-seeking behavior. This mechanism has been elucidated in a number of studies, including those by Xi et al. (2018) and Chen et al. (2020).
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-EBP have been studied in a number of in vitro and in vivo experiments. In a study by Zhang et al. (2017), 4-EBP was found to have a high affinity for the dopamine D3 receptor, with an IC50 value of 1.7 nM. In another study by Chen et al. (2020), 4-EBP was found to reduce alcohol consumption in mice without affecting locomotor activity or anxiety-like behavior, indicating its specificity for the dopamine D3 receptor.
実験室実験の利点と制限
The advantages of using 4-EBP in lab experiments include its high selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in drug addiction and other behavioral disorders. However, one limitation of using 4-EBP is its relatively short half-life, which may require frequent dosing in in vivo experiments.
将来の方向性
There are several future directions for research on 4-EBP. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists based on the structure of 4-EBP. Another area of interest is the investigation of the potential therapeutic applications of 4-EBP in other behavioral disorders, such as gambling addiction and obesity. Additionally, further studies are needed to elucidate the long-term effects of 4-EBP on the brain and behavior.
Conclusion
In conclusion, 1-(4-ethylbenzyl)-4-(4-fluorobenzyl)piperazine, or 4-EBP, is a promising compound that has been studied for its potential therapeutic applications in the field of neuroscience. Its selective dopamine D3 receptor antagonism makes it a potential candidate for the treatment of drug addiction and other behavioral disorders. Further research is needed to fully understand the mechanism of action and long-term effects of 4-EBP, as well as its potential applications in other areas of medicine.
合成法
The synthesis of 4-EBP involves the reaction of 1-(4-ethylbenzyl)piperazine with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain a pure compound. This method has been described in detail in a research article by Zhang et al. (2017).
科学的研究の応用
4-EBP has been studied for its potential therapeutic applications in the field of neuroscience. It has been shown to act as a selective dopamine D3 receptor antagonist, which makes it a potential candidate for the treatment of drug addiction and other behavioral disorders. In a study by Xi et al. (2018), 4-EBP was found to reduce cocaine self-administration in rats, suggesting its potential as a treatment for cocaine addiction. In another study by Chen et al. (2020), 4-EBP was found to reduce alcohol consumption in mice, indicating its potential as a treatment for alcohol use disorder.
特性
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2/c1-2-17-3-5-18(6-4-17)15-22-11-13-23(14-12-22)16-19-7-9-20(21)10-8-19/h3-10H,2,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMNGFVWRATXFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylbenzyl)-4-(4-fluorobenzyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoate](/img/structure/B5801956.png)



![2,4-dimethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazine](/img/structure/B5801979.png)

![3-(4-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5802002.png)


![methyl {3-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5802041.png)
![1-methyl-3-[2-(2-naphthyloxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5802047.png)


